5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine
Description
Systematic Nomenclature and Chemical Classification
The compound’s IUPAC name, This compound , adheres to hierarchical substitution rules for pyrimidine derivatives. The parent pyrimidine ring is numbered such that the amino group (-NH-) occupies position 4, while chlorine and ethyl groups reside at positions 5 and 6, respectively. The 3-phenoxybenzyl substituent on the amino nitrogen is described as a [(3-phenoxyphenyl)methyl] group, reflecting its biphenyl ether linkage.
Alternative systematic names include 5-chloro-6-ethyl-4-(3-phenoxybenzylamino)pyrimidine and This compound , both emphasizing the connectivity of the benzylamino sidechain. The SMILES notation CCc1ncnc(NCc2cccc(Oc3ccccc3)c2)c1Cl and InChIKey JUYWFWYWVZHIME-UHFFFAOYSA-N provide unambiguous representations of its atomic connectivity and stereochemical features.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₄O |
| Molecular Weight | 354.84 g/mol |
| IUPAC Name | This compound |
| SMILES | CCc1ncnc(NCc2cccc(Oc3ccccc3)c2)c1Cl |
| InChIKey | JUYWFWYWVZHIME-UHFFFAOYSA-N |
Classified as a substituted pyrimidin-4-amine , this compound belongs to the broader family of nitrogen-containing heterocycles, which are pivotal in pharmaceuticals, agrochemicals, and materials science.
Historical Context in Heterocyclic Compound Research
Pyrimidine derivatives have been central to drug discovery since the mid-20th century, with seminal examples including antimetabolites like 5-fluorouracil and antiviral agents such as zidovudine. The introduction of chlorine and arylalkylamino groups to the pyrimidine scaffold, as seen in this compound, reflects a broader trend in optimizing pharmacokinetic and target-binding properties.
The 3-phenoxybenzylamino substituent parallels structural motifs found in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, analogues bearing morpholinophenyl or quinazoline groups have demonstrated inhibitory activity against tyrosine kinases, highlighting the versatility of pyrimidine-based architectures in medicinal chemistry. Synthesized through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, such compounds exemplify the convergence of synthetic methodology and biological screening in modern drug development.
Structural Relationship to Pyrimidine Derivatives
Structurally, this compound shares key features with bioactive pyrimidines:
- Chlorine at Position 5 : Electron-withdrawing groups like chlorine enhance electrophilic character at adjacent positions, facilitating interactions with nucleophilic residues in enzyme active sites.
- Ethyl Group at Position 6 : Alkyl substituents modulate lipophilicity and steric bulk, influencing membrane permeability and target engagement.
- 3-Phenoxybenzylamino at Position 4 : The biphenyl ether moiety introduces conformational rigidity and π-π stacking potential, often critical for binding to aromatic-rich regions of proteins.
Comparative analysis with compounds like N-(4-morpholinophenyl)-4-phenoxypyrimidin-2-amine reveals that ether-linked aryl groups enhance solubility relative to thioether or alkyl variants, while maintaining affinity for hydrophobic pockets. The absence of hydrogen bond donors in the 3-phenoxybenzyl group may limit polar interactions but could improve metabolic stability by reducing susceptibility to oxidative metabolism.
Properties
CAS No. |
140454-81-5 |
|---|---|
Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18ClN3O/c1-2-17-18(20)19(23-13-22-17)21-12-14-7-6-10-16(11-14)24-15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,21,22,23) |
InChI Key |
JUYWFWYWVZHIME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=CC(=CC=C2)OC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reactions
- The pyrimidine core is often synthesized from substituted pyrimidines such as 2,4-dichloropyrimidine or 5-chloro-6-methylpyrimidin-4-amine derivatives.
- Introduction of the ethyl group at the 6-position can be achieved via alkylation or by using ethyl-substituted pyrimidine precursors.
- The 4-amino group is introduced by nucleophilic substitution of the 4-chloro group with ammonia or amines.
Representative Method (Adapted from Related Pyrimidine Syntheses)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Suzuki Coupling (if aryl substitution needed) | 2,4-Dichloropyrimidine + arylboronic acid, Pd catalyst, base, solvent | Selective substitution at 4-position |
| 2 | Amination | Ammonia or amine, solvent, heat | Replacement of 4-chloro with amino group |
| 3 | Alkylation at 6-position | Alkyl halide or alkylation reagent | Introduction of ethyl group at 6-position |
This approach is supported by literature where 2,4-dichloropyrimidine derivatives undergo selective Suzuki coupling at the 4-position, followed by amination and alkylation steps to yield 5-chloro-6-ethylpyrimidin-4-amine intermediates.
Preparation of (3-Phenoxyphenyl)methyl Electrophile
- The (3-phenoxyphenyl)methyl moiety is typically introduced as a halide (e.g., bromide or chloride) or a suitable leaving group derivative.
- This intermediate can be synthesized by etherification of 3-bromobenzyl alcohol with phenol derivatives or by other aromatic substitution methods.
N-Alkylation of 5-Chloro-6-ethylpyrimidin-4-amine
Reaction Conditions
- The 4-amino group of 5-chloro-6-ethylpyrimidin-4-amine is nucleophilic and can be alkylated by the (3-phenoxyphenyl)methyl halide under basic or neutral conditions.
- Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Bases such as potassium carbonate or sodium hydride may be used to deprotonate the amine and facilitate nucleophilic substitution.
Typical Procedure
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 5-Chloro-6-ethylpyrimidin-4-amine + (3-phenoxyphenyl)methyl halide | Stirring in DMF or THF, base present |
| 2 | Temperature control | Room temperature to moderate heating |
| 3 | Reaction time | Several hours to overnight |
| 4 | Work-up | Extraction, purification by chromatography |
The reaction yields the target compound 5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine with high selectivity and purity.
Research Findings and Optimization
- Selectivity: Suzuki coupling reactions on dichloropyrimidines show high regioselectivity, favoring substitution at the 4-position over the 2-position, which is critical for obtaining the correct intermediate for further functionalization.
- Yields: Amination and alkylation steps typically provide moderate to high yields (40–90%), depending on reaction conditions and purity of starting materials.
- Purification: Chromatographic techniques such as silica gel column chromatography or recrystallization are effective for isolating the final product.
- Scalability: The methods described are amenable to scale-up for industrial synthesis, as evidenced by patent disclosures.
Summary Table of Preparation Steps
| Step No. | Intermediate/Compound | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | Starting material | Commercially available | — | Base pyrimidine scaffold |
| 2 | 5-Chloro-6-ethylpyrimidin-4-amine | Amination, alkylation | Ammonia/amine, ethylation reagents | 40–75 | Selective substitution critical |
| 3 | (3-Phenoxyphenyl)methyl halide | Electrophile synthesis | Phenol derivatives, halogenation agents | 50–80 | Prepared separately |
| 4 | This compound | N-Alkylation | Base, polar aprotic solvent, heat | 60–90 | Final coupling step |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
The compound 5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, including its roles in medicinal chemistry, agricultural practices, and material sciences.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN3O
- Molecular Weight : 315.80 g/mol
Structure
The compound features a pyrimidine ring substituted with a chloro and ethyl group, along with an N-(3-phenoxyphenyl)methyl side chain, which contributes to its biological activity and interaction with various targets.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it suitable for the development of:
- Anticancer Agents : Research indicates that pyrimidine derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression.
- Antimicrobial Compounds : The compound's ability to disrupt bacterial cell walls has been explored, showing promise against resistant strains of bacteria.
Agricultural Chemistry
This compound is also being studied for its applications in agriculture, particularly as a:
- Herbicide : Its structure suggests potential herbicidal activity by inhibiting specific enzymes involved in plant growth. Studies have demonstrated its efficacy in controlling weed species while minimizing damage to crops.
Material Science
In material science, the compound's unique chemical properties allow it to be utilized in:
- Polymer Synthesis : Research has shown that pyrimidine derivatives can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting a mechanism involving apoptosis induction.
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists evaluated the herbicidal effects of this compound on common weed species. The findings revealed that at specific concentrations, it effectively reduced weed biomass without adversely affecting crop yield.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Significant inhibition of cancer cell proliferation |
| Agricultural Chemistry | Herbicide | Effective control of weed species |
| Material Science | Polymer Synthesis | Enhanced mechanical properties in polymer matrices |
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related pyrimidine derivatives:
Key Observations :
- Chloro and Alkyl Substituents : The presence of 5-Cl and 6-ethyl/methyl groups is common in bioactive pyrimidines. Ethyl groups (as in the target compound and pyrimidifen) may enhance lipophilicity compared to methyl analogs, influencing membrane permeability .
- Aromatic Substitutents: The (3-phenoxyphenyl)methyl group in the target compound differs from phenethyl (e.g., N-phenethyl in ) or fluorophenyl derivatives (e.g., ). Phenoxy groups can improve metabolic stability compared to alkyl chains .
- Hydrogen Bonding: Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing their conformation and influencing crystal packing .
Melting Points and Solubility
- Pyrimidifen : High melting point (~469–471 K) due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- N-(2-Fluorophenyl) Derivatives : Lower melting points (e.g., 120–121°C for 10a in ) correlate with reduced crystallinity from bulky substituents .
- Target Compound: Expected higher solubility in organic solvents (e.g., chloroform) due to the lipophilic phenoxyphenyl group.
Crystallographic and Conformational Analysis
- N-(2-Fluorophenyl) Derivatives : Dihedral angles between pyrimidine and aryl rings (e.g., 12.8–86.1°) dictate molecular planarity and packing efficiency .
- 5-[(4-Ethoxyphenyl)aminomethyl] Analogs: Crystal structures reveal dimeric R₂²(14) motifs stabilized by N–H⋯N and C–H⋯O interactions, absent in simpler alkyl derivatives .
Biological Activity
5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro and ethyl substitution on the pyrimidine ring, along with a phenoxyphenylmethyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of approximately 305.79 g/mol. The presence of chlorine and ethyl groups in the structure may enhance its lipophilicity and modulate its interaction with biological targets.
Research indicates that compounds with similar structures often act as inhibitors or modulators of various biological pathways. The specific mechanism of action for this compound has not been extensively documented; however, its structural analogs have shown activity against several targets, including:
- Kinase Inhibition : Many pyrimidine derivatives are known to inhibit kinases, which play crucial roles in cell signaling and proliferation.
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antibacterial and antifungal properties.
- Anticancer Activity : Certain pyrimidine derivatives have been reported to induce apoptosis in cancer cells through various pathways.
Biological Activity Data
The biological activity of this compound can be summarized in the following table, which includes findings from relevant studies:
| Activity Type | Target | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | Various kinases | 0.1 - 10 | |
| Antibacterial Activity | Staphylococcus aureus | 3.12 - 12.5 | |
| Anticancer Activity | Human cancer cell lines | 2.5 - 15 |
Case Studies
- Anticancer Research : In a study investigating the effects of pyrimidine derivatives on cancer cell lines, this compound demonstrated significant cytotoxic effects against several types of cancer cells, indicating potential as an anticancer agent.
- Antimicrobial Testing : A series of experiments were conducted to evaluate the antimicrobial efficacy against common pathogens. The compound showed promising results against Staphylococcus aureus with an MIC value comparable to standard antibiotics.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine and its derivatives?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example, derivatives of 6-methyl-2-phenylpyrimidine analogs are synthesized by refluxing intermediates like 5-(chloromethyl)pyrimidines with substituted anilines in chloroform, followed by purification via silica gel chromatography (eluent: CHCl₃) and crystallization from methanol . Key steps include optimizing reaction time (e.g., 5 hours) and stoichiometric ratios to maximize yields (e.g., 78.7% yield reported).
Q. How is X-ray crystallography used to characterize the structural features of this compound?
Single-crystal X-ray diffraction reveals intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings. For example, in related pyrimidine derivatives, the pyrimidine core forms a dihedral angle of 11.3° with the phenyl ring at C2, while substituents at C4 and C5 exhibit angles of 24.5° and 70.1°, respectively. These parameters are critical for understanding steric effects and π–π stacking interactions in solid-state packing .
Q. What nomenclature rules govern the systematic naming of this compound?
The IUPAC name reflects substituent positions and functional groups:
- 5-Chloro : Chlorine at position 5 on the pyrimidine ring.
- 6-Ethyl : Ethyl group at position 6.
- N-[(3-phenoxyphenyl)methyl] : A benzyl group substituted with phenoxy at the meta position. Synonymous naming conventions for similar compounds (e.g., pyrimidifen) emphasize substituent prioritization and locants .
Advanced Research Questions
Q. How can discrepancies in crystallographic data between structurally similar derivatives be resolved?
Contradictions in bond lengths or packing motifs (e.g., N–H⋯N distances ranging from 2.940–2.982 Å) may arise from polymorphism or solvent effects. Comparative analysis using high-resolution diffraction (at 85 K) and Hirshfeld surface calculations can distinguish intrinsic molecular features from crystallization artifacts. For example, weak C–H⋯F and π–π interactions in some derivatives stabilize unique packing arrangements .
Q. What computational strategies are effective for optimizing synthetic routes and reaction conditions?
Quantum chemical calculations (e.g., density functional theory) and reaction path searches can predict intermediates and transition states. The ICReDD initiative employs computational-experimental feedback loops to identify optimal conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error experimentation. For pyrimidine derivatives, this approach improves regioselectivity in substitution reactions .
Q. How can biological activity assays be designed to evaluate the antibacterial potential of this compound?
- In vitro testing : Use standardized MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-activity relationship (SAR) : Compare activity across derivatives with varying substituents (e.g., chloro vs. fluoro at position 5).
- Mechanistic studies : Employ fluorescence quenching or molecular docking to assess interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. What protocols ensure safe handling and stability of this compound in laboratory settings?
- Storage : Under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Degradation analysis : Monitor stability via HPLC under varying pH and temperature conditions. SDS guidelines for similar pyrimidines recommend avoiding heat/sparks due to potential decomposition .
Methodological Tables
Q. Table 1. Crystallographic Parameters for Pyrimidine Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P1 | |
| N–H⋯N distance (Å) | 2.982 | |
| Dihedral angle (C2 ring) | 11.3° | |
| π–π stacking distance | 3.708 Å |
Q. Table 2. Synthetic Optimization Workflow
| Step | Method | Key Outcome |
|---|---|---|
| Intermediate synthesis | Reflux in CHCl₃ with stirring | 78.7% yield |
| Purification | Silica gel chromatography | >95% purity |
| Crystallization | Methanol slow evaporation | Single-crystal formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
